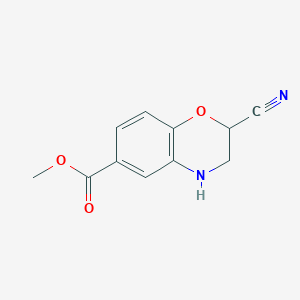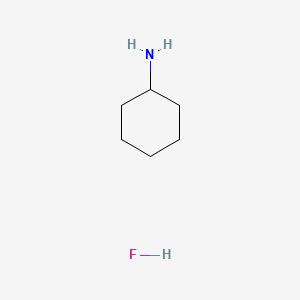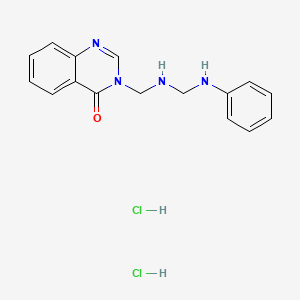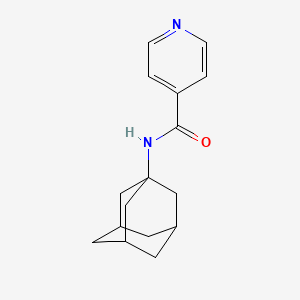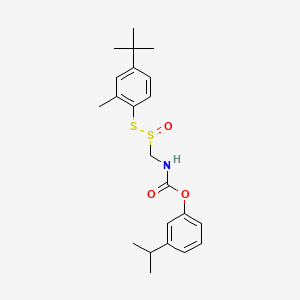
3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate is a complex organic compound with a unique structure that includes isopropyl, methyl, and t-butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate typically involves multiple steps, including the formation of carbamate and thiosulfinyl groups. One common method involves the reaction of isocyanates with alcohols or amines to form carbamates .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosulfinyl group to thiols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or thiosulfinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted carbamates or thiosulfinyl derivatives .
Applications De Recherche Scientifique
3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, while the thiosulfinyl group may interact with thiol-containing proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Isopropylphenyl methyl(nitroso)carbamate
- 3-Isopropylphenyl methyl{[4-(2-methyl-2-propanyl)phenyl]sulfanyl}carbamate
Uniqueness
3-Isopropylphenyl(methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate is unique due to the presence of both carbamate and thiosulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
77248-47-6 |
|---|---|
Formule moléculaire |
C22H29NO3S2 |
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
(3-propan-2-ylphenyl) N-[(4-tert-butyl-2-methylphenyl)sulfanylsulfinylmethyl]carbamate |
InChI |
InChI=1S/C22H29NO3S2/c1-15(2)17-8-7-9-19(13-17)26-21(24)23-14-28(25)27-20-11-10-18(12-16(20)3)22(4,5)6/h7-13,15H,14H2,1-6H3,(H,23,24) |
Clé InChI |
BAHFWFXONIVCAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C)(C)C)SS(=O)CNC(=O)OC2=CC=CC(=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)
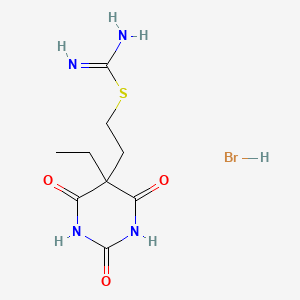
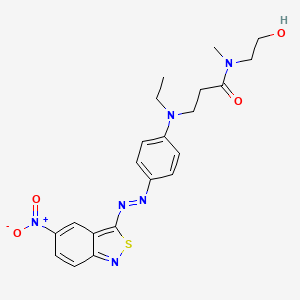
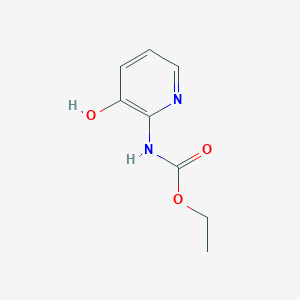
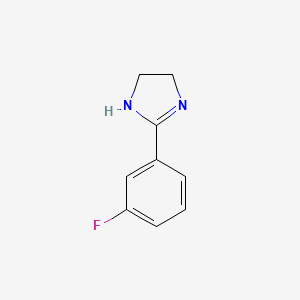
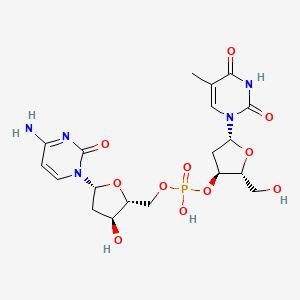
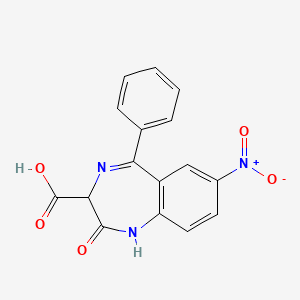
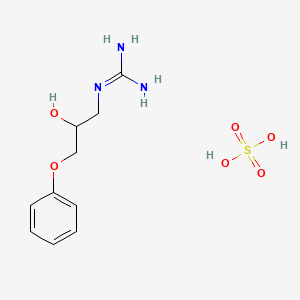
![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
